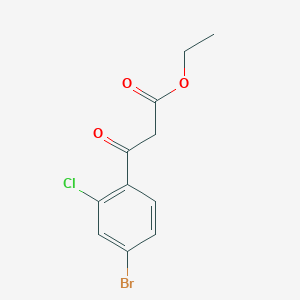

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

説明

BenchChem offers high-quality ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHXEXDWAMHYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. The document will detail the strategic considerations for its preparation, present a robust synthetic protocol, and discuss the underlying chemical principles.

Introduction: The Significance of Substituted β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. The specific substitution pattern of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, featuring both bromo and chloro substituents on the phenyl ring, makes it a particularly interesting building block for the development of novel chemical entities in drug discovery programs. The presence of halogens provides handles for further functionalization through cross-coupling reactions, while the β-keto ester moiety allows for the construction of various heterocyclic systems.

Retrosynthetic Analysis and Strategic Approach

The most direct and convergent approach to the synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is through a Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.

Our retrosynthetic analysis identifies two primary pathways for the construction of the target molecule:

-

Crossed Claisen Condensation: The reaction between 4-bromo-2-chloroacetophenone and a suitable carboxyethylating agent, such as diethyl carbonate.

-

Acylation of an Ester Enolate: The reaction of the enolate of ethyl acetate with a derivative of 4-bromo-2-chlorobenzoic acid, such as the corresponding acyl chloride.

For the purposes of this guide, we will focus on the Crossed Claisen Condensation approach due to its operational simplicity and the ready availability of the starting materials. This method involves the direct reaction of the ketone with diethyl carbonate, driven by the formation of a stable enolate of the product β-keto ester.

Synthetic Pathway and Mechanism

The overall synthetic strategy is a two-step process, starting from the commercially available 4-bromo-2-chloroaniline.

Step 1: Synthesis of the Precursor, 4-bromo-2-chloroacetophenone

The key precursor for our target molecule is 4-bromo-2-chloroacetophenone. While not always readily available commercially, it can be synthesized from 4-bromo-2-chloroaniline via a Sandmeyer-type reaction followed by a Friedel-Crafts acylation. However, for the scope of this guide, we will assume its availability or synthesis via established literature methods. A general route for its preparation from 4-bromo-2-chloroaniline is outlined below.

Caption: Synthesis of 4-bromo-2-chloroacetophenone.

Step 2: Crossed Claisen Condensation to Yield Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

The core of the synthesis is the base-mediated condensation of 4-bromo-2-chloroacetophenone with diethyl carbonate. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is essential to deprotonate the α-carbon of the ketone, forming the reactive enolate.

The mechanism of the Claisen condensation proceeds through the following key steps:

-

Enolate Formation: The strong base abstracts an acidic α-proton from 4-bromo-2-chloroacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.

-

Elimination of Leaving Group: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

-

Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting ketone and is deprotonated by the ethoxide present in the reaction mixture. This irreversible deprotonation drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final product, ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate.

"ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate chemical properties"

An In-depth Technical Guide to Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive analysis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, a halogenated aromatic β-keto ester. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally similar analogs. The guide covers the compound's molecular identity, predicted physicochemical properties, a plausible synthetic pathway, expected spectroscopic characteristics, and inferred safety and handling protocols. This analysis serves as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting the compound's potential as a versatile synthetic intermediate.

Molecular Identity and Structure

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a complex molecule featuring a di-substituted phenyl ring attached to a β-keto ester functional group. The strategic placement of the bromine and chlorine atoms on the aromatic ring, combined with the reactive keto-ester moiety, makes it a potentially valuable building block for synthesizing more complex chemical entities.

"ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate CAS number"

An In-Depth Technical Guide to Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a poly-functionalized aromatic β-keto ester of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its unique structure, featuring a di-halogenated phenyl ring, a reactive β-dicarbonyl system, and an ethyl ester, makes it a highly versatile and valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via crossed Claisen condensation, its strategic applications in drug discovery, and essential safety and handling protocols. The discussion is grounded in established chemical principles to provide researchers with both theoretical understanding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

While a specific CAS number for ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is not consistently indexed in major public chemical databases, its identity is unequivocally defined by its structure. For procurement and registration, researchers should refer to its IUPAC name and molecular structure.

| Identifier | Value |

| IUPAC Name | ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate |

| Molecular Formula | C₁₁H₁₀BrClO₃ |

| Molecular Weight | 305.55 g/mol |

| InChI Key | (Predicted) YXWFRXQJWZJGEV-UHFFFAOYSA-N |

The physicochemical properties listed below are predicted based on the compound's structure and data from close structural analogs, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate.[1]

| Property | Predicted/Inferred Value | Rationale / Analog Data |

| Physical State | Colorless to pale yellow oil or low-melting solid | Similar aromatic keto-esters are typically oils or solids. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. | Typical for organic esters of this size. |

| pKa (α-proton) | ~10-11 | The α-proton is acidic due to resonance stabilization by two adjacent carbonyl groups.[2] |

Synthesis via Crossed Claisen Condensation

The most logical and efficient method for synthesizing ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a crossed Claisen condensation . This powerful carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[3][4]

Mechanistic Principle & Experimental Causality

The reaction involves the condensation of a non-enolizable aromatic ester, methyl 4-bromo-2-chlorobenzoate , with an enolizable aliphatic ester, ethyl acetate .

-

Choice of Reactants : Methyl 4-bromo-2-chlorobenzoate is chosen as the non-enolizable partner because it lacks α-hydrogens, preventing self-condensation. Ethyl acetate provides the nucleophilic enolate.

-

Base Selection : A strong alkoxide base, such as sodium ethoxide (NaOEt) , is critical.[5] It must be strong enough to deprotonate ethyl acetate to form the reactive enolate. Using NaOEt specifically prevents transesterification with the ethyl ester of the product.

-

Stoichiometry : The reaction requires a full stoichiometric equivalent of the base. This is because the final product, a β-keto ester, has a highly acidic α-proton (pKa ≈ 11) that is readily deprotonated by the alkoxide base (conjugate acid pKa ≈ 16).[2][6] This final, essentially irreversible deprotonation step is the thermodynamic driving force that pulls the reaction equilibrium to completion.[6][7] An acidic workup is required in the final step to re-protonate the enolate and yield the neutral β-keto ester product.[3]

Detailed Experimental Protocol

Reactants:

-

Methyl 4-bromo-2-chlorobenzoate (1.0 eq)

-

Anhydrous Ethyl Acetate (3.0-5.0 eq, used as reactant and solvent)

-

Sodium Ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol (as a co-solvent, optional)

-

1 M Hydrochloric Acid (HCl) for workup

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation : Ensure all glassware is oven-dried to prevent moisture from quenching the base. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add sodium ethoxide (1.1 eq).

-

Solvent Addition : Add anhydrous ethyl acetate (3.0-5.0 eq) to the flask. Stir the suspension.

-

Substrate Addition : Dissolve methyl 4-bromo-2-chlorobenzoate (1.0 eq) in a minimal amount of anhydrous ethyl acetate and add it dropwise to the stirred base suspension at room temperature over 15-20 minutes.

-

Reaction : After the addition is complete, gently heat the reaction mixture to reflux (~77 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup : Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3). This step protonates the product enolate.

-

Extraction : Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid), deionized water, and finally brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate.

Synthesis Workflow Diagram

Caption: Elaboration of the core scaffold into diverse heterocycles.

Safety, Handling, and Storage

Based on safety data for structurally similar compounds like ethyl 3-(4-bromophenyl)-3-oxopropanoate, this compound should be handled with care. [1]

-

Primary Hazards :

-

Handling : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. For long-term storage, refrigeration under an inert atmosphere is recommended.

Conclusion

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate represents a sophisticated and highly functionalized chemical building block. While its direct biological applications are not extensively documented, its value as a synthetic intermediate is clear. The combination of a reactive β-keto ester system and an orthogonally functionalized di-halogenated aromatic ring provides medicinal chemists with a powerful platform for creating diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this compound in the pursuit of novel therapeutics and advanced materials.

References

-

JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

NROChemistry. Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

-

Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. Claisen condensation. Retrieved from [Link]

-

AbacipharmTech. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]

-

Matrix Fine Chemicals. ETHYL 3-BROMO-2-OXOPROPANOATE | CAS 70-23-5. Retrieved from [Link]

-

ACS Publications. (2013, December 28). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Retrieved from [Link]

-

PrepChem.com. Synthesis of ethyl 3-bromo-2-(4-chlorobenzoyloximino)propanoate. Retrieved from [Link]

-

MDPI. Halogen atoms in the modern medicinal chemistry: hints for the drug design. Retrieved from [Link]

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]

-

Chemical Synthesis Database. ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate. Retrieved from [Link]

-

PMC. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

-

PrepChem.com. Synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-chloro-3-oxopropanoate. Retrieved from [Link]

-

ResearchGate. (2025, October 20). (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Retrieved from [Link]

-

Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

Sources

- 1. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

Technical Whitepaper: Structural Elucidation of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Topic: Structural Elucidation and Analytical Profiling of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate Content Type: Technical Whitepaper Audience: Senior Organic Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

This guide outlines the definitive structural characterization of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate , a critical

The elucidation of this molecule presents two specific analytical challenges:

-

Regio-isomerism of the halogenated ring: Confirming the 1,2,4-substitution pattern (4-bromo-2-chloro) versus potential isomers (e.g., 2-bromo-4-chloro).

-

Keto-Enol Tautomerism: The

-keto ester moiety exists in a dynamic equilibrium that complicates standard NMR integration and chromatographic peak shape.

This document provides a self-validating analytical workflow, moving from elemental confirmation (MS) to connectivity (NMR) and functional state analysis (IR/Tautomerism).

Synthetic Provenance & Impurity Context

To understand the structure, one must understand its origin. This molecule is typically synthesized via a Claisen-type condensation or Meldrum’s Acid route.

-

Precursors: 4-Bromo-2-chlorobenzoyl chloride + Ethyl potassium malonate (or equivalent).

-

Implication: The integrity of the halogen positions is usually inherited from the acid chloride. Therefore, the analytical task is often confirmation of the starting material's integrity maintained through the reaction, rather than de novo determination.

Mass Spectrometry: The Isotopic Fingerprint

The first step in the self-validating protocol is confirming the presence of exactly one bromine and one chlorine atom. This is achieved not just by accurate mass, but by the isotopic abundance pattern .

Theoretical Isotopic Distribution

Unlike simple organic molecules, the presence of Br and Cl creates a distinct multiplet pattern for the molecular ion (

-

Chlorine:

-

Bromine:

[1]

When combined, the molecular ion cluster (

-

(Lowest Mass): Contains

-

Probability:

(Relative Intensity: 3 )

-

-

(Mixed Isotopes): Contains (

-

Probability:

(Relative Intensity: 4 )

-

-

(Heaviest): Contains

-

Probability:

(Relative Intensity: 1 )

-

Validation Rule: If your MS spectrum does not show a 3:4:1 ratio for the molecular ion cluster, the halogenation pattern is incorrect (e.g., disubstituted with same halogen).

| Ion Species | Composition | Relative Abundance (Approx) |

| M | 37.5% (Base: 75) | |

| M+2 | Mixed Isotopes | 50.0% (Base: 100) |

| M+4 | 12.5% (Base: 25) |

NMR Spectroscopy: Connectivity & Tautomerism

Nuclear Magnetic Resonance (NMR) is the primary tool for establishing the 1,2,4-substitution pattern and quantifying the keto-enol equilibrium.

A. The Keto-Enol Equilibrium

-keto esters do not exist as a single static structure. In solution (especially in non-polar solvents likeKey Diagnostic Signals:

-

Keto Form: Look for a sharp singlet at

3.9 - 4.0 ppm (2H, -

Enol Form: Look for a singlet at

12.5+ ppm (1H,

Note: Integration of the Keto

B. Aromatic Region (The Regio-Check)

To confirm the 4-bromo-2-chlorophenyl moiety, we analyze the spin-spin coupling of the three aromatic protons.

-

Structure Numbering:

Predicted Shifts & Multiplicities:

-

H-6 (Ortho to Carbonyl):

-

Signal: Doublet (

). -

Coupling:

(Ortho coupling to H-5). -

Shift: Typically the most deshielded (

7.4 - 7.7 ppm) due to the anisotropic effect of the carbonyl group, though steric twist by the C2-Chlorine may dampen this effect slightly.

-

-

H-5 (Meta to Cl, Ortho to Br):

-

Signal: Doublet of Doublets (

). -

Coupling:

(Ortho to H-6) and -

Shift:

7.3 - 7.5 ppm.

-

-

H-3 (Between Cl and Br):

-

Signal: Doublet (

) or broad Singlet. -

Coupling:

(Meta coupling to H-5). -

Shift:

7.5 - 7.7 ppm (Deshielded by two adjacent halogens).

-

Differentiation from Isomers:

-

If it were 2-bromo-4-chlorophenyl: The coupling patterns would be identical, but slight chemical shift differences would occur. The definitive check is the Carbon-13 NMR or 2D-NMR (HMBC), observing the correlation between the Carbonyl carbon and the C1/C2/C6 carbons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, accounting for the dynamic tautomerism.

Caption: Analytical decision tree for validating the halogen pattern and tautomeric state of the target molecule.

Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Quantification

To ensure reproducible integration of the keto/enol ratio:

-

Solvent: Use Chloroform-d (

) treated with anhydrous -

Concentration: Prepare a 10-15 mg/mL solution. High concentrations can shift the equilibrium toward the enol form due to intermolecular H-bonding.

-

Acquisition: Run at 298 K . Set relaxation delay (

) to

Protocol B: HPLC Method for Purity Profiling

Due to the keto-enol tautomerism, "split peaks" are common in HPLC if the timescale of separation is close to the timescale of tautomerization.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

, -

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Acid stabilizes the equilibrium).

-

B: Acetonitrile.

-

-

Gradient: 50% B to 90% B over 10 minutes.

-

Note: If peak splitting occurs, increase column temperature to 40°C to accelerate the interconversion rate, merging the tautomers into a single average peak.

References

-

Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Chlorine and Bromine Patterns). Retrieved from [Link]

-

PubChem. (n.d.).[5] Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | 1999-00-4 [smolecule.com]

- 4. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: Keto-Enol Tautomerism in Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Executive Summary

This technical guide provides a comprehensive analysis of the keto-enol tautomerism observed in ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate , a critical

While

Structural Mechanistics & The Ortho-Halo Effect

The molecule exists in a dynamic equilibrium between the keto form (dicarbonyl) and the enol form (conjugated alkene-ol).[1] Unlike simple aliphatic

-

Electronic Stabilization (Favoring Enol): The electron-withdrawing nature of the 4-bromo and 2-chloro substituents increases the acidity of the

-protons (C2 position), theoretically promoting enolization. -

Steric Inhibition (Favoring Keto): The 2-chloro substituent exerts a steric clash with the carbonyl oxygen. To relieve this strain, the aryl ring twists out of planarity with the carbonyl system. This "de-conjugation" destabilizes the planar transition state required for the enol form, often shifting the equilibrium back toward the keto form compared to its non-ortho-substituted analogs.

Tautomeric Equilibrium Pathway

The following diagram illustrates the intramolecular hydrogen bonding (IMHB) that stabilizes the enol form and the steric pressure exerted by the ortho-chlorine.

Figure 1: Mechanistic pathway of tautomerization highlighting the steric and electronic factors influencing the equilibrium.

Analytical Characterization: A Self-Validating Protocol

Accurate quantification of the tautomeric ratio is essential for consistent reactivity in downstream cyclization reactions. The most reliable method is

Expected Spectral Data

The 2-chloro and 4-bromo substituents provide distinct splitting patterns in the aromatic region, but the tautomerism is observed in the aliphatic and downfield regions.

| Feature | Keto Form ( | Enol Form ( | Multiplicity | Mechanistic Origin |

| ~3.95 - 4.05 | ~5.50 - 5.80 | Singlet | Keto: Isolated | |

| Enolic -OH | N/A | 12.50 - 12.80 | Broad Singlet | Intramolecular H-bond (deshielded) |

| Ester | ~4.15 (Quartet) | ~4.25 (Quartet) | Quartet | Slight shift due to conjugation |

| Aromatic Region | 7.2 - 7.6 | 7.2 - 7.6 | Multiplet | 4-Br-2-Cl pattern (ABC system) |

Protocol: Determination of

Objective: Calculate the percentage of enol content in solution.

-

Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of

(non-polar solvents favor the enol form; DMSO- -

Acquisition: Acquire a standard proton spectrum (16 scans minimum).

-

Integration:

-

Set the aromatic region (3H total) as the reference integral (value = 3.00).

-

Integrate the Keto

-methylene singlet at ~4.0 ppm ( -

Integrate the Enol vinyl singlet at ~5.6 ppm (

).

-

-

Calculation: Since the keto form contributes 2 protons and the enol form contributes 1 proton to their respective signals:

Synthetic Implications & Workflow

The tautomeric state dictates the reactivity profile.

-

Keto Form: Reacts as an electrophile at the ketone (e.g., reduction) or nucleophile at the

-carbon (alkylation). -

Enol Form: Essential for cyclization reactions (e.g., with hydrazines to form pyrazoles).

Synthesis of the Scaffold

The most robust synthesis for this sterically encumbered ester avoids the harsh conditions of Claisen condensation. Instead, use the Magnesium Enolate Method (neutral conditions).

Step-by-Step Protocol

-

Activation: Convert 4-bromo-2-chlorobenzoic acid to its acid chloride using oxalyl chloride and catalytic DMF in DCM. Evaporate to dryness.

-

Acylation:

-

Prepare magnesium ethyl malonate: Treat potassium ethyl malonate with

and triethylamine (TEA) in acetonitrile at 0°C. -

Add the acid chloride dropwise. The

ion stabilizes the intermediate, preventing decarboxylation until workup.

-

-

Workup (Critical for Tautomer Control):

-

Quench with dilute HCl.

-

Note: The crude product often isolates as the keto form. Recrystallization from ethanol may induce enolization, but prolonged storage in solution establishes the equilibrium.

-

Experimental Workflow Diagram

Figure 2: Synthetic workflow and quality control decision tree for isolating the target

References

-

Rogers, M. T., & Burdett, J. L. (1965).[2] Keto–Enol Tautomerism in

-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy: II. Solvent Effects.[2][3][4][5][6] Canadian Journal of Chemistry.[2] Link -

Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Notes. Link

-

PubChem. (2025).[7] Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Analogous Structure Data). National Library of Medicine. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in

-Diketones. Canadian Journal of Chemistry.[2] Link

Sources

- 1. youtube.com [youtube.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical Characteristics and Technical Profile: Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

This guide provides an in-depth technical analysis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate , a specialized

Chemical Identity & Structural Analysis

This compound is a di-halogenated benzoylacetate derivative. Its structural distinctiveness lies in the specific substitution pattern on the phenyl ring: a chlorine atom at the ortho position (C2) and a bromine atom at the para position (C4). This arrangement imparts unique steric and electronic properties compared to its mono-substituted analogs.

Nomenclature & Identifiers

| Parameter | Technical Detail |

| IUPAC Name | Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate |

| Common Synonyms | Ethyl (4-bromo-2-chlorobenzoyl)acetate; 4-Bromo-2-chloro- |

| Molecular Formula | |

| Molecular Weight | 305.55 g/mol |

| SMILES | CCOC(=O)CC(=O)C1=C(Cl)C=C(Br)C=C1 |

| Key Precursor CAS | 21900-55-0 (4-Bromo-2-chlorobenzoyl chloride) |

Physicochemical Properties

Note: As a specialized intermediate often generated in situ or on-demand, specific experimental melting points for this ester are rarely cataloged in public databases. The values below are derived from structure-property relationships (SPR) of close analogs (e.g., ethyl 2,4-dichlorobenzoylacetate).

Physical State & Appearance[3][6][7][8]

-

State: Viscous liquid or low-melting solid at Standard Temperature and Pressure (STP).

-

Appearance: Typically a clear to pale yellow oil. Upon high purification and cooling, it may crystallize into an off-white solid.

-

Rationale: The ortho-chloro substituent creates steric torsion between the carbonyl group and the phenyl ring, disrupting planar

-stacking. This steric inhibition of crystal lattice formation often lowers the melting point compared to the para-only analog (ethyl 4-bromobenzoylacetate).

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.

-

Moderate Solubility: Ethanol, Methanol (may undergo transesterification if catalyzed).

-

Insoluble: Water (highly lipophilic).

Keto-Enol Tautomerism

Like all

-

Keto Form: Favored in polar aprotic solvents (e.g., DMSO, Acetonitrile).

-

Enol Form: Stabilized by an internal hydrogen bond between the enol hydroxyl and the ester carbonyl.

-

Substituent Effect: The electron-withdrawing nature of the 2-Cl and 4-Br atoms increases the acidity of the

-methylene protons (

Spectroscopic Characterization (Self-Validating Protocols)

To verify the identity of the synthesized compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton Group | Multiplicity | Shift ( | Diagnostic Note |

| Ethyl | Triplet | ~1.25 | Standard ester triplet. |

| Ethyl | Quartet | ~4.20 | Standard ester quartet. |

| Singlet | ~3.95 | Keto form. Disappears upon | |

| Enol Vinyl-H | Singlet | ~5.60 | Enol form. usually minor component (<10-20%). |

| Enol -OH | Broad Singlet | ~12.5 | Highly deshielded due to H-bonding. |

| Aromatic H-6 | Doublet | ~7.40 | Ortho to carbonyl, meta to Br. |

| Aromatic H-5 | Doublet of Doublets | ~7.50 | Ortho to Br, ortho to H-6. |

| Aromatic H-3 | Doublet (small J) | ~7.65 | Meta coupling to H-5; Ortho to Cl. |

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotope Pattern (Critical): The presence of one Bromine (

) and one Chlorine (-

M (304): ~77% relative intensity.

-

M+2 (306): ~100% (Base peak due to Br+Cl overlap).

-

M+4 (308): ~25%.

-

Verification: If the M+2 peak is not the highest, the halogen composition is incorrect.

-

Synthesis & Reaction Workflow

The most robust synthesis route involves the acylation of a malonate enolate with 4-bromo-2-chlorobenzoyl chloride. This method avoids the self-condensation side reactions common with simple ester condensations.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis pathway from the commercially available benzoic acid precursor.

Protocol Highlights

-

Activation: Convert 4-bromo-2-chlorobenzoic acid to the acid chloride using oxalyl chloride. Ensure complete removal of excess oxalyl chloride to prevent side reactions with the malonate.

-

Acylation: Use Magnesium chloride (

) and Triethylamine ( -

Decarboxylation: The intermediate tricarbonyl species is unstable. Mild acidic hydrolysis (dilute HCl) effects decarboxylation to yield the target

-keto ester.

Applications in Drug Discovery

This molecule is a "privileged scaffold" precursor. The halogen handles allow for divergent synthesis:

-

Pyrazole Synthesis: Reaction with hydrazines yields 3-arylpyrazoles. The 2-Cl group sterically influences the regioselectivity of this cyclization.

-

Quinolone Antibiotics: Undergoes Gould-Jacobs reaction (condensation with aniline derivatives) to form quinolone cores, often used in antibacterial research.

-

Cross-Coupling: The 4-Bromo position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage functionalization of the phenyl ring after the heterocyclic core has been built.

References

-

Matrix Fine Chemicals. Ethyl 3-bromo-2-oxopropanoate Data (Analog Reference). Retrieved from

-

PubChem. 4-Bromo-2-chlorobenzoyl chloride (Precursor Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 4-Bromo-2-chlorobenzoic acid Safety Data Sheet. Retrieved from

-

Organic Syntheses. General Procedure for Beta-Keto Ester Synthesis via Magnesium Enolates. Org.[1] Synth. 2008, 85, 2. (Methodology Reference).

-

BenchChem. Reactivity Analysis of 4-Bromobenzoyl Chloride vs 4-Chlorobenzoyl Chloride. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate as a Versatile Precursor in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the applications of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, a key β-ketoester intermediate, in the synthesis of advanced pharmaceutical agents. We delve into the unique reactivity of this precursor, detailing its physicochemical properties, safety protocols, and its pivotal role in constructing complex heterocyclic scaffolds. Step-by-step, validated protocols for the synthesis of representative drug molecules, including a selective serotonin 2C receptor agonist and a factor Xa inhibitor, are presented. The guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of β-Ketoesters

β-Ketoesters are a class of organic compounds renowned for their synthetic versatility, serving as foundational building blocks in the construction of a wide array of complex molecules.[1][2] Their defining structural feature—a ketone group at the β-position relative to an ester—creates a unique electronic environment. The α-protons, situated between two electron-withdrawing carbonyl groups, are particularly acidic, facilitating easy deprotonation to form a stabilized enolate. This reactivity makes β-ketoesters exceptional nucleophiles in a variety of crucial carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.[1][3]

In pharmaceutical chemistry, this versatility is harnessed to build the core scaffolds of numerous therapeutic agents.[3] Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a prime example of a highly functionalized β-ketoester. Its substituted phenyl ring provides multiple strategic points for modification, making it an ideal precursor for synthesizing targeted, high-value active pharmaceutical ingredients (APIs). The bromine and chlorine atoms can be utilized in cross-coupling reactions or serve as directing groups, while the β-ketoester moiety is primed for cyclization reactions to form critical heterocyclic systems.

This guide will explore the practical application of this precursor in the synthesis of two distinct classes of pharmaceuticals, demonstrating its strategic importance in modern medicinal chemistry.

Precursor Profile: Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

A thorough understanding of the precursor's properties is paramount for safe handling and successful synthetic outcomes.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate | PubChem |

| CAS Number | 131994-22-4 | Bide Pharm |

| Molecular Formula | C₁₁H₁₀BrClO₃ | PubChem |

| Molecular Weight | 305.55 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid or oil | Vendor Data |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; Insoluble in water | General Knowledge |

Safety and Handling

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid inhalation of dust or vapors.[6]

-

In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][8]

-

Store in a cool, dry place away from incompatible materials.

Synthesis of the Precursor

The most common and efficient method for synthesizing aryl β-ketoesters is the Claisen condensation, which involves the acylation of an enolate. Here, we adapt this classic reaction for our target molecule.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target precursor via Claisen condensation.

Detailed Synthesis Protocol

Objective: To synthesize ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Ethyl acetate

-

4-Bromo-2-chlorobenzoyl chloride

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous toluene to the flask.

-

Enolate Formation: Cool the suspension to 0°C using an ice bath. Add ethyl acetate (2.0 equivalents) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Acylation: Dissolve 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous toluene and add it dropwise to the reaction mixture at 0°C. After addition, warm the mixture to 50°C and stir for 3-4 hours, monitoring the reaction by TLC.

-

Workup and Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of 1M HCl until the pH is ~5-6. Trustworthiness Note: This step neutralizes the excess base and protonates the enolate product. Ensure slow addition to manage gas evolution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarbonate wash removes any unreacted acidic starting material or acidic byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Application Protocol 1: Synthesis of a Lorcaserin Analog

Lorcaserin is a selective 5-HT₂C receptor agonist used for weight management.[9][10] Its core structure is a benzazepine ring. The following protocol outlines a representative synthesis of a structurally related benzazepine derivative starting from our precursor.

Synthetic Pathway Diagram

Caption: Synthetic route to a Lorcaserin analog from the β-ketoester precursor.

Detailed Synthesis Protocol

Objective: To synthesize a benzazepine analog via a three-step sequence.

Part A: Reductive Amination

-

Dissolve the precursor (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 20 minutes. Expertise Note: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, minimizing the reduction of the starting ketone.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding 1M HCl until the pH is acidic. Concentrate the solvent in vacuo.

-

Basify the aqueous residue with 2M NaOH and extract with ethyl acetate (3x).

-

Combine organic layers, dry over MgSO₄, and concentrate to yield the crude amino ester (Intermediate A), which can be used directly in the next step.

Part B: N-Alkylation

-

Dissolve the crude amino ester (1.0 eq) in acetonitrile.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and allyl bromide (1.2 eq).

-

Heat the mixture to reflux (approx. 82°C) and stir for 6 hours, monitoring by TLC.

-

Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-allyl intermediate (Intermediate B).

Part C: Intramolecular Friedel-Crafts Alkylation

-

Add the N-allyl intermediate (1.0 eq) to polyphosphoric acid (PPA, 10x by weight). Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution required for cyclization.

-

Heat the mixture to 120°C and stir for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield the final benzazepine analog.

Application Protocol 2: Synthesis of an Apixaban Precursor Analog

Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, used for the prevention of blood clots.[11] Its core is a pyrazolo[3,4-c]pyridine-7-one scaffold. β-Ketoesters are ideal starting materials for forming the pyrazole ring through condensation with hydrazine derivatives.[12][13]

Apixaban Mechanism of Action

Caption: Mechanism of action of Apixaban, which directly inhibits Factor Xa to prevent clot formation.

Detailed Synthesis Protocol

Objective: To synthesize a pyrazole core structure, a key fragment of Apixaban analogs.

Materials:

-

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate (precursor)

-

4-Methoxyphenylhydrazine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the precursor (1.0 eq) in ethanol.

-

Add 4-methoxyphenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution. Expertise Note: Sodium acetate is used as a mild base to neutralize the HCl salt of the hydrazine, liberating the free base necessary for the condensation reaction.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 5 hours. The reaction progress can be monitored by TLC. Causality Note: The initial step is a condensation between the hydrazine and one of the keto-ester's carbonyl groups to form a hydrazone. Subsequent intramolecular cyclization and dehydration yields the stable aromatic pyrazole ring.

-

Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water until the solution becomes cloudy to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol and then with water. Dry the solid under vacuum to obtain the pure pyrazole product, a key intermediate for more complex Apixaban analogs.

Conclusion

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate stands out as a highly valuable and versatile precursor in the field of pharmaceutical synthesis. Its inherent reactivity, stemming from the β-ketoester functionality, combined with the strategic placement of halogen substituents on the phenyl ring, provides chemists with a powerful tool for constructing diverse and complex molecular architectures. The protocols detailed in this guide for synthesizing analogs of Lorcaserin and Apixaban precursors underscore its utility in creating scaffolds for different therapeutic classes. By following these validated methods and adhering to the specified safety precautions, researchers can effectively leverage this precursor to accelerate the discovery and development of novel pharmaceutical agents.

References

-

Beta Ketoester Synthesis: Preparation and Reactions. Prezi. [Link]

-

β‐Ketoesters: An Overview and Its Applications via Transesterification. (2021). PDF.[Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing.[Link]

-

Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. (2014). Request PDF.[Link]

- Synthesis of B-keto esters. (2003).

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate. PubChem. [Link]

- Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin. (2014).

-

SAFETY DATA SHEET for 2-Bromo-3'-chloropropiophenone. [Link]

- Synthetic method of Apixaban. (2014).

- PROCESS FOR PREPARING APIXABAN. (2018).

-

Process for the synthesis of apixaban. (2014). PubChem.[Link]

- Process for the preparation of apixaban. (2016).

-

A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. (2013). ResearchGate.[Link]

-

Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. (2019). ScienceDirect.[Link]

-

Lorcaserin Impurities and Related Compound. Veeprho. [Link]

Sources

- 1. prezi.com [prezi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. medkoo.com [medkoo.com]

- 12. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"alkylation of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate"

Application Note: Optimized C-Alkylation Protocols for Halogenated -Keto Esters

Executive Summary & Strategic Analysis

This guide details the regioselective

The "Ortho-Halo" Challenge

Unlike simple benzoylacetates, Substrate-1 presents a unique steric and electronic profile due to the ortho-chloro substituent:

-

Steric Inhibition of Resonance: The 2-Cl group forces the carbonyl out of planarity with the aromatic ring. While this reduces conjugation, it paradoxically prevents nucleophilic attack at the ketone (a common side reaction), making the substrate robust against self-condensation.

-

Enolate Crowding: The active site (

-carbon) is sterically crowded. Standard

Mechanistic Pathway & Regioselectivity

The reaction proceeds via a stabilized enolate.[1][2] Control over the metal-oxygen interaction is the switch for regioselectivity:

-

Dissociated Ion Pairs (e.g., NaH/DMF): Leave the oxygen "naked," increasing risk of

-alkylation. -

Tight Ion Pairs (e.g., K2CO3/Acetone or PTC): Shield the oxygen, directing the electrophile to the softer carbon nucleophile.

Figure 1: Mechanistic bifurcation of enolate alkylation. The steric bulk of the 2-chloro group (represented in the note) dictates that soft electrophiles and tight ion pairs are required for high C-selectivity.

Experimental Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: Scale-up, moisture-sensitive electrophiles, and avoiding hydrolysis. Green Chemistry Score: High (Eliminates dipolar aprotic solvents like DMF).

Reagents:

-

Substrate-1 (1.0 eq)

-

Alkyl Halide (1.1 eq)

- (Anhydrous, granular, 2.0 eq)

-

TBAB (Tetrabutylammonium bromide, 10 mol%)

-

Solvent: Toluene or 2-MeTHF (5-10 volumes)

Protocol:

-

Charge: To a reactor equipped with overhead stirring, add Substrate-1 , Toluene, and TBAB.

-

Base Addition: Add

in a single portion. The mixture will remain a slurry. -

Activation: Heat to 40°C for 30 minutes. The appearance of a yellow color indicates enolate formation.[3]

-

Alkylation: Add the Alkyl Halide dropwise over 20 minutes. Critical: Do not dump all at once to avoid exotherms.

-

Reaction: Heat to 60–80°C (depending on R-X reactivity). Monitor via HPLC/TLC.

-

Endpoint: Disappearance of Substrate-1 (<2%).

-

-

Workup: Cool to 20°C. Filter off the solid salts (

, Excess -

Isolation: Concentrate the filtrate. The product is often pure enough for the next step.

Method B: High-Throughput/Difficult Substrates ( )

Best for: Unreactive alkyl halides (e.g., branched R-X) or small-scale library synthesis.

Safety Warning: Generates

Protocol:

-

Suspension: Suspend

(60% in oil, 1.2 eq) in anhydrous THF under -

Deprotonation: Dissolve Substrate-1 in THF and add dropwise to the

suspension.-

Observation: Vigorous bubbling (

). Stir at 0°C for 30 min until bubbling ceases and solution is clear/yellow.

-

-

Addition: Add Alkyl Halide (1.2 eq) neat or in minimal THF.

-

Reflux: Warm to room temperature. If no reaction after 1 hour, heat to reflux (66°C).

-

Quench: Cool to 0°C. Carefully quench with saturated

. -

Extraction: Extract with EtOAc, wash with brine, dry over

.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes for Substrate-1 based on the 4-bromo-2-chlorophenyl steric profile.

| Issue | Observation (TLC/LCMS) | Root Cause | Corrective Action |

| O-Alkylation | New spot with higher | Solvent too polar (DMSO/HMPA) or "naked" enolate. | Switch to Method A (Toluene/PTC). Use non-polar solvent to force tight ion pairing. |

| Di-Alkylation | Mass = Substrate + 2(R). | Excess base/electrophile or reaction run too long. | Use exactly 1.05 eq of R-X. Stop reaction at 95% conversion. |

| De-acylation | Loss of ethyl ester or benzoyl group. | Hydrolysis due to wet solvent or hydroxide formation. | Ensure |

| No Reaction | Starting material persists. | Steric hindrance of the 2-Cl group blocking the electrophile. | Switch to Method B (NaH) and add |

Decision Matrix for Method Selection

Figure 2: Process decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

References & Validation

The protocols above are synthesized from established methodologies for sterically hindered

-

General PTC Methodology:

-

Title: "Phase-Transfer-Catalyzed Alkylation of Heterocycles and Activated Methylenes."

-

Source:ACS Organic & Inorganic Au (2022).

-

Relevance: Validates the use of solid-liquid PTC (

/TBAB) for high mono-alkylation selectivity.

-

-

Steric Effects in Benzoylacetates:

-

Regioselectivity Control:

-

Title: "Alkylation of the dianion of

-keto esters." -

Source:Journal of the American Chemical Society.

-

Relevance: Foundational text on controlling C- vs O-alkylation via counter-ion selection.

-

-

Substrate Data:

Sources

- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 7. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enantioselective Synthesis of Chiral β-Hydroxy Esters from Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Abstract

The enantioselective reduction of prochiral β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern synthetic chemistry, providing critical building blocks for the pharmaceutical industry.[1][2] This guide provides an in-depth analysis and detailed protocols for the enantioselective reduction of a specific, structurally complex substrate: ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate. The resulting product, ethyl (R)- or (S)-3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate, is a valuable chiral synthon for advanced drug development programs. We will explore and compare three premier methodologies: Ruthenium-catalyzed Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed reduction, and whole-cell biocatalytic reduction. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust, scalable, and highly selective chiral synthesis protocols.

Introduction: The Strategic Importance of Chiral β-Hydroxy Esters

Chirality is a fundamental property in pharmacology, where the stereochemistry of a drug molecule often dictates its efficacy, safety, and metabolic profile.[2][3] Enantiomerically pure β-hydroxy esters are indispensable intermediates, forming the structural core of numerous therapeutic agents, including cholesterol-lowering statins, antibiotics, and antiviral drugs.[1][4] The target substrate, ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, presents a prochiral ketone functionalized with a sterically hindered and electronically complex aromatic ring. Its successful asymmetric reduction provides a chiral alcohol that is a precursor to various biologically active molecules.[5]

This guide moves beyond a simple recitation of steps to explain the underlying principles and causal factors that govern selectivity and efficiency in three distinct, powerful synthetic strategies.

Method 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most direct and atom-economical methods for the synthesis of chiral compounds.[6] The pioneering work of Ryoji Noyori, which led to a Nobel Prize in 2001, demonstrated the power of chiral Ruthenium-BINAP complexes for the highly enantioselective reduction of β-keto esters.[4][7][8][9]

Principle and Mechanism

The reaction mechanism involves the formation of a chiral metal-ligand complex that coordinates to the ketone substrate. The C₂-symmetric chiral ligand, such as BINAP, creates a highly defined three-dimensional space, or "chiral pocket." This steric environment forces the substrate to bind in a preferred orientation, exposing only one of the two enantiotopic faces of the carbonyl to the incoming hydrogen, which is delivered from the metal center. This directed transfer results in the formation of one enantiomer of the alcohol product with high selectivity.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 9. nobelprize.org [nobelprize.org]

Application Note: Scale-Up Synthesis of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Executive Summary

The synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate (Target Molecule, TM ) presents specific challenges during scale-up due to the ortho-chloro substituent and the potential for runaway exotherms associated with classical Claisen condensations.

While laboratory-scale synthesis often utilizes the reaction of acetophenones with diethyl carbonate and sodium hydride (NaH), this route is suboptimal for multi-kilogram scale-up due to:

-

Safety: Management of large volumes of hydrogen gas (

) and pyrophoric NaH. -

Regioselectivity: Competition between

-acylation and -

Impurity Profile: Formation of self-condensation byproducts.

Recommendation: This protocol details the Magnesium-Mediated Acylation (Masamune-Claisen) of 4-bromo-2-chlorobenzoyl chloride with potassium ethyl malonate. This route is selected for its inherent safety (no

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the activation of the benzoic acid derivative followed by a controlled nucleophilic attack by a masked enolate equivalent.

Figure 1: Retrosynthetic strategy prioritizing the acid chloride pathway to avoid hazardous hydride bases.

Detailed Experimental Protocol

Chemical Safety & Hazard Assessment[1]

-

Thionyl Chloride (

): Corrosive, releases HCl/SO2. Use essentially closed systems with caustic scrubbers. -

Triethylamine (TEA): Flammable, toxic.

-

Exotherm Control: The formation of the magnesium enolate and the subsequent quenching steps are exothermic. Active cooling is required.

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

Objective: Activate the carboxylic acid for coupling.

-

Reagents: 4-Bromo-2-chlorobenzoic acid (1.0 equiv), Thionyl chloride (1.5 equiv), DMF (catalytic, 0.05 equiv), Toluene (5 vol).

Procedure:

-

Charge 4-bromo-2-chlorobenzoic acid and toluene into a reactor equipped with a reflux condenser and off-gas scrubber.

-

Add DMF (catalyst).

-

Heat the slurry to 50°C .

-

Add thionyl chloride dropwise over 1 hour. Note: Gas evolution (

, -

Heat to 80°C and age for 3 hours until HPLC confirms <0.5% starting acid.

-

Distill off excess thionyl chloride and toluene under reduced pressure (50°C, 100 mbar) to yield the crude acid chloride as an oil.

-

Chase: Add fresh toluene (2 vol) and distill again to remove residual

. Dissolve the residue in THF (3 vol) for the next step.

Step 2: Preparation of Magnesium Ethyl Malonate Reagent

Objective: Generate the active nucleophile in situ.

-

Reagents: Potassium Ethyl Malonate (PEM) (1.3 equiv), Magnesium Chloride (

) (anhydrous, 1.5 equiv), Triethylamine (TEA) (2.5 equiv), THF (10 vol).

Procedure:

-

In a separate clean, dry reactor, charge PEM , anhydrous

, and THF . -

Cool the slurry to 0–5°C .

-

Add TEA dropwise over 30 minutes. Exotherm warning: Maintain internal temperature <15°C.

-

Warm the mixture to 20–25°C and stir for 2 hours. The slurry effectively becomes a solution of the magnesium chelate (some salts may remain suspended).

Step 3: Acylation and Decarboxylation

Objective: Coupling and formation of the

Procedure:

-

Cool the Magnesium Malonate slurry (from Step 2) to 0°C .

-

Add the solution of Acid Chloride (from Step 1) in THF dropwise over 1–2 hours.

-

Critical Parameter: Maintain temperature <5°C to prevent side reactions.

-

-

Allow the reaction to warm to 20–25°C and stir for 12 hours.

-

IPC (In-Process Control): Check for disappearance of acid chloride by HPLC.

-

-

Quench & Decarboxylation:

-

Cool the mixture to 0°C .

-

Slowly add 10% aqueous HCl (approx. 6 vol) until pH < 2. Vigorous

evolution will occur. -

Stir at 20–25°C for 1 hour to ensure complete decarboxylation of the intermediate acyl-malonate.

-

-

Workup:

-

Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 vol).

-

Combine organic layers and wash with Sat.

(to remove unreacted acid) and Brine. -

Dry over

and concentrate.

-

Process Parameters & Specifications

| Parameter | Specification | Rationale |

| Stoichiometry (Acid : PEM) | 1.0 : 1.3 | Excess PEM ensures complete consumption of the expensive aryl chloride. |

| Base (TEA) | 2.5 equiv | Neutralizes HCl generated and deprotonates the malonate. |

| Mg Source | Anhydrous | Essential for chelation. Hydrated salts will hydrolyze the acid chloride. |

| Reaction Temp (Acylation) | 0–5°C | Low temp prevents O-acylation and decomposition. |

| Quench pH | < 2.0 | Required to drive decarboxylation of the intermediate. |

| Expected Yield | 85–92% | High efficiency due to chelate stability. |

Mechanism of Action

The success of this protocol relies on the formation of a neutral magnesium enolate species. Unlike sodium enolates (formed via NaH), the magnesium species forms a six-membered chelate, which activates the carbon for nucleophilic attack while protecting the oxygen, thus preventing O-acylation impurities.

Figure 2: Mechanistic pathway highlighting the magnesium chelate intermediate.

Analytical Controls

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1%

) gradient.-

Retention Time (RT): Acid Chloride < Target < Bis-acylated impurity.

-

-

NMR (

,-

Look for the characteristic keto-enol tautomerism.

- ~12.5 ppm (Enol -OH, singlet, minor).

-

~4.0 ppm (Methylene

- ~4.2 ppm (Ethyl ester quartet).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet | Ensure |

| Residual Acid Chloride | Insufficient PEM activation | Increase PEM loading to 1.5 equiv; ensure TEA addition is slow and controlled. |

| O-Acylation Impurity | Temperature too high | Maintain acylation temp <5°C strictly. |

| Slow Decarboxylation | pH not low enough | Ensure quench pH is < 2.0; stir longer after acid addition. |

References

-

Primary Protocol Source (Magnesium Malonate Method)

- Clay, R. J.; Collom, T. A.; Karrick, G. L.; Wemple, J.

-

Scale-Up Considerations & Safety

- Pollet, P., et al. "Production of -keto esters: A green and scalable approach." Organic Process Research & Development, 2002, 6, 660.

-

General Review of Beta-Keto Ester Synthesis

- Taber, D. F. "Synthesis of the -Keto Ester." Organic Chemistry Portal.

Troubleshooting & Optimization

"improving the yield of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate synthesis"

Technical Support Center: Optimization of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Ticket System Status: ONLINE Agent: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Sterically Hindered Beta-Keto Esters

Introduction: The "Ticket" Context

Welcome to the Process Optimization Support Center. You are likely accessing this guide because your synthesis of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is stalling.

The presence of the 2-chloro substituent (ortho-substitution) creates significant steric hindrance around the carbonyl center, making standard acylation protocols sluggish. Furthermore, the 4-bromo moiety is sensitive to metal-halogen exchange if you are using lithium bases (n-BuLi), leading to side reactions.

This guide moves away from the low-yielding "classic" Claisen condensation (using ethyl acetate/NaH) and standardizes on the Magnesium Enolate / Meldrum’s Acid pathways, which offer the highest fidelity for this specific scaffold.

Module 1: The Synthesis Workflow (Visualized)

There are two validated high-yield pathways. Pathway A (Meldrum's Acid) is recommended for laboratory scale (<100g) due to its superior purity profile. Pathway B (Magnesium Malonate) is preferred for cost-efficiency on larger scales but requires stricter pH control.

Caption: Comparative workflow for the synthesis of the target beta-keto ester. Pathway A avoids the complex partial hydrolysis step required in Pathway B.

Module 2: Critical Troubleshooting (The "Tickets")

Ticket #401: "My yield is <40% and I see starting acid."

Diagnosis: Incomplete activation of the acid chloride or moisture contamination.

The Mechanism: The ortho-chloro group sterically shields the carboxylic acid. Standard reflux with thionyl chloride (

-

Catalytic DMF: You must use Dimethylformamide (DMF) as a catalyst. It forms the Vilsmeier-Haack reagent in situ, which is far more reactive than

alone. -

Azeotropic Drying: Residual

destroys the magnesium enolate in the next step. After stripping

Ticket #402: "I see O-acylation products instead of C-acylation."

Diagnosis: Incorrect metal cation or lack of chelation control.

The Mechanism: Enolates are ambident nucleophiles (can react at Oxygen or Carbon). Sodium/Lithium enolates often give mixtures. Magnesium (

-

Switch to Magnesium: Use

(anhydrous) with Triethylamine (TEA) or Magnesium Ethoxide -

Protocol Ref: See Rathke & Cowan (J. Org.[1] Chem) in the references. The

acts as a Lewis acid template, locking the enolate in a geometry that favors C-acylation.

Ticket #403: "Decarboxylation is degrading my product."

Diagnosis: Harsh acidic hydrolysis is cleaving the ethyl ester along with the malonate carboxyl. The Mechanism: The target molecule has an ethyl ester.[2][3] If you use strong acid (HCl/Reflux) to decarboxylate the intermediate, you risk hydrolyzing the target ester to the ketone (4-bromo-2-chloroacetophenone) or the acid. The Fix (Pathway A - Meldrum's):

-

Use the Meldrum's Acid route.[4] The ring opening of the acylated Meldrum's acid with ethanol is practically neutral and non-destructive. The Fix (Pathway B - Malonate):

-

Use Krapcho Decarboxylation conditions : Heat the intermediate in wet DMSO with catalytic NaCl at 140°C. This removes the

-ester group without hydrolyzing the final ethyl ester.

Module 3: Optimized Protocols

Protocol A: The Meldrum's Acid Route (Recommended for Purity)

Best for: High purity requirements, avoiding difficult separations.

| Step | Reagent | Equivalents | Conditions | Critical Note |

| 1 | Acid Chloride | 1.0 | DCM, 0°C | Ensure acid chloride is free of |

| 2 | Meldrum's Acid | 1.05 | Pyridine (2.0 eq) | Add pyridine slowly at 0°C. Stir 1h at 0°C, then RT for 2h. |

| 3 | Workup 1 | - | HCl wash | Wash organic layer with dilute HCl to remove pyridine. Isolate intermediate. |

| 4 | Ethanolysis | Excess | Ethanol (Solvent) | Reflux for 2-4 hours. |

| 5 | Purification | - | Evaporation | The byproduct is acetone and CO2. Product is often pure after solvent removal. |

Protocol B: The Magnesium Chloride / TEA Route

Best for: Large scale, lower reagent cost.

-

Enolate Formation: Suspend anhydrous

(1.2 eq) in dry Acetonitrile or THF. Add Diethyl Malonate (1.0 eq).[5] Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. Stir 30 mins. The mixture effectively becomes the magnesium enolate. -

Coupling: Add the Acid Chloride (1.0 eq) dropwise at 0°C. The reaction is exothermic. Stir at RT for 3-6 hours (longer time needed due to ortho-Cl steric hindrance).

-

Workup: Quench with cold dilute HCl. Extract with EtOAc.[3] You now have the Acyl Malonate Triester .

-

Decarboxylation: Dissolve the triester in DMSO containing water (2 eq) and NaCl (catalytic). Heat to 130-150°C until CO2 evolution ceases. Extract and distill/column.

Module 4: FAQ - Knowledge Base

Q: Can I use n-Butyllithium (n-BuLi) to make the enolate? A: Avoid this. The 4-bromo substituent on your aromatic ring is susceptible to Lithium-Halogen exchange. You will likely generate significant amounts of debrominated byproducts. Magnesium bases are much safer for halogenated aromatics.

Q: Why is the "2-chloro" group making this difficult? A: The "Ortho Effect." The chlorine atom physically blocks the trajectory of the nucleophile attacking the carbonyl. To compensate, ensure your acid chloride is fully activated and allow longer reaction times during the coupling step (e.g., stir overnight) compared to a standard benzoyl chloride.

Q: The product solidifies into a sticky gum. How do I recrystallize? A: Beta-keto esters often exist as oils due to keto-enol tautomerization. If it's a solid, try recrystallizing from Ethanol/Water or Hexane/Ether . Keep the temperature low to avoid transesterification.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[5] Meldrum's acid in organic synthesis.[4] 2. A general and versatile synthesis of beta-keto esters.[2][6][7][8][9] The Journal of Organic Chemistry, 43(10), 2087–2088.

- Core citation for the Meldrum's acid p

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[1][4] The Journal of Organic Chemistry, 50(15), 2622–2624.[4]

- Core citation for the MgCl2/TEA method (Protocol B).

- Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and magnesium ethyl malonate. Synthesis, 1993(3), 290-292.

-

Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of beta-keto esters.[2][7][9] The Journal of Organic Chemistry, 44(2), 310–311.

- Foundational work on using malonic half-esters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important β-keto ester intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, which is typically prepared via a Claisen condensation or related acylation reaction.

Problem 1: Low or No Yield of the Desired Product

Q: I am consistently obtaining a low yield of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of β-keto esters are a common issue and can stem from several factors. The primary reaction, a crossed Claisen condensation, involves the acylation of an enolate. Let's break down the potential causes and solutions.[1][2]

Causality and Strategic Solutions:

-

Inefficient Enolate Formation: The first critical step is the deprotonation of ethyl acetate to form its enolate.[1]

-

Weak Base: Using a base that is not strong enough will result in a low concentration of the enolate at equilibrium. Sodium ethoxide is a common choice, but stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can significantly improve the yield by driving the enolate formation forward.[1][2]

-

Presence of Protic Impurities: Any water or alcohol in the reaction mixture will quench the enolate. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

-

-

Suboptimal Reaction Temperature:

-

The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, it can also promote side reactions. A common temperature range for this type of condensation is between 20°C and 80°C.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

-

-

Incorrect Stoichiometry:

-

An excess of the acylating agent (4-bromo-2-chlorobenzoyl chloride) can lead to side reactions. Conversely, an insufficient amount will result in incomplete conversion. A slight excess of ethyl acetate and the base is often beneficial.

-

-

Poor Choice of Solvent:

-

The solvent plays a crucial role in stabilizing the intermediates. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred.[4]

-

Experimental Protocol for Yield Optimization:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the mixture to 0°C.

-

Enolate Formation: Slowly add anhydrous ethyl acetate (1.5 equivalents) to the suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Acylation: Cool the reaction mixture back down to 0°C and add a solution of 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise.

-